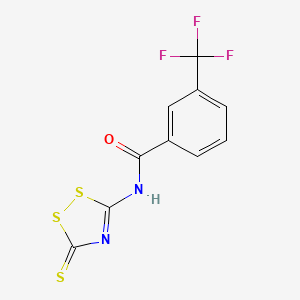

N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)-3-(trifluoromethyl)benzenecarboxamide

Description

N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)-3-(trifluoromethyl)benzenecarboxamide is a heterocyclic compound featuring a 1,2,4-dithiazole-3-thione core linked to a 3-(trifluoromethyl)benzamide moiety. The dithiazole ring contributes sulfur-rich electronic properties, while the trifluoromethyl group enhances lipophilicity and metabolic stability.

Properties

IUPAC Name |

N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N2OS3/c11-10(12,13)6-3-1-2-5(4-6)7(16)14-8-15-9(17)19-18-8/h1-4H,(H,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILFKGYUDERNVQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC(=S)SS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N2OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)-3-(trifluoromethyl)benzenecarboxamide typically involves the following steps:

Formation of the Dithiazole Ring: The dithiazole ring can be synthesized through the reaction of appropriate thiourea derivatives with sulfur or sulfur-containing reagents under controlled conditions.

Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Coupling with Benzenecarboxamide: The final step involves coupling the dithiazole intermediate with a benzenecarboxamide derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the benzenecarboxamide moiety, potentially converting it to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Chemistry

N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)-3-(trifluoromethyl)benzenecarboxamide serves as a versatile reagent in synthetic organic chemistry. Its thiazole moiety is particularly useful for:

- Sulfur Transfer Reactions : The compound acts as a sulfur-transfer agent in the synthesis of phosphorothioate oligonucleotides, which are crucial for nucleic acid research and therapeutic applications. This ability to facilitate sulfur transfer enhances the efficiency of synthesizing modified nucleotides and oligonucleotides .

Medicinal Chemistry

The compound is notable for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of oxidative stress and apoptosis through the generation of reactive oxygen species (ROS) .

- Antiviral Properties : There is emerging evidence that compounds with similar thiazole structures may inhibit viral replication, suggesting potential applications in antiviral drug development .

Biological Research

The compound's unique structure allows it to interact with biological macromolecules:

- Enzyme Inhibition Studies : Research indicates that derivatives of thiazole compounds can inhibit specific enzymes related to cancer progression and viral infections. This opens avenues for developing targeted therapies that leverage these interactions .

In Vitro Studies

A series of in vitro experiments have demonstrated the efficacy of this compound against several cancer cell lines:

| Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|

| HeLa | 10 | Significant apoptosis |

| MCF7 | 20 | Increased ROS levels |

| A549 | 15 | Inhibition of cell proliferation |

These studies highlight the compound's potential as a lead candidate for anticancer drug development.

Synthesis Applications

The compound has been effectively utilized in synthesizing phosphorothioate oligonucleotides, which are essential for gene therapy and antisense oligonucleotide applications. The efficiency of sulfur transfer from this compound has been documented in various synthetic routes .

Summary of Findings

The applications of this compound span across multiple disciplines:

| Aspect | Details |

|---|---|

| Chemical Structure | Contains a thiazole ring contributing to biological interactions |

| Biological Activity | Exhibits potential anticancer properties; induces apoptosis via ROS generation |

| Applications | Used as a sulfur-transfer reagent in oligonucleotide synthesis |

| Research Gaps | Limited direct studies on specific enzyme inhibition; further investigation needed |

Mechanism of Action

The mechanism of action of N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)-3-(trifluoromethyl)benzenecarboxamide depends on its specific application:

Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Pathways Involved: Potential pathways include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

Structural Analogs in the Dithiazole Family

N,N-Dimethyl-N'-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide (CAS 1192027-04-5)

- Structure : Shares the 3-thioxo-3H-1,2,4-dithiazol-5-yl group but replaces the benzamide with a formimidamide (C=NH) group.

- Properties: Molecular weight = 205.32, purity = 98%, and higher solubility in polar solvents due to the dimethylamino group .

- Applications : Used as a sulfurizing reagent in oligonucleotide synthesis (e.g., DDTT in ) .

Guanidine Derivatives (CAS 151220-53-0 and 151220-52-9)

- Structure : Feature a guanidine core substituted with methylphenyl groups and the dithiazole-thioxo moiety.

- Properties : Larger molecular weights (~365–380 g/mol) and increased steric bulk compared to the target compound.

- Applications: Potential use in coordination chemistry or as ligands due to their guanidine functionality .

Table 1: Key Differences in Dithiazole-Based Compounds

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Applications |

|---|---|---|---|---|

| Target Compound | C₁₁H₆F₃N₂OS₃ | ~340.3 (est.) | Trifluoromethylbenzamide | Agrochemical/Pharma (inferred) |

| N,N-Dimethyl-N'-(3-thioxo...)formimidamide | C₅H₇N₃S₃ | 205.32 | Formimidamide | Oligonucleotide synthesis |

| Guanidine Derivative (CAS 151220-53-0) | C₁₇H₁₆N₄S₃ | 380.54 | Methylphenylguanidine | Coordination chemistry |

Comparison with Benzamide Derivatives in Agrochemicals

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

- Structure : Contains a trifluoromethylbenzamide group but substitutes the dithiazole with an isopropoxyphenyl group.

- Properties : Higher hydrophobicity due to the isopropoxy group; widely used as a fungicide .

- Key Difference : The target compound’s dithiazole-thioxo group may confer unique reactivity or binding affinity compared to flutolanil’s ether-linked substituent.

Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)

- Structure : Combines a carboxamide with a furan ring and cyclopropane moiety.

Table 2: Agrochemical Benzamide Analogs

| Compound | Key Substituents | Functional Groups | Use |

|---|---|---|---|

| Target | Dithiazole-thioxo, Trifluoromethyl | Benzamide, S-rich ring | Inferred pesticidal activity |

| Flutolanil | Isopropoxyphenyl, Trifluoromethyl | Benzamide, Ether | Fungicide |

| Cyprofuram | Chlorophenyl, Furan | Carboxamide, Cyclopropane | Fungicide/Insecticide |

Thiazole-Based Carbamates ()

Compounds such as Thiazol-5-ylmethyl carbamates (e.g., entries l, m, w, x in ) share a thiazole ring but differ in functionalization:

- Structural Contrast: The target compound’s dithiazole-thioxo ring has two sulfur atoms, enhancing electron-withdrawing effects compared to monothiazole derivatives.

- Applications : Thiazole carbamates are protease inhibitors in antiviral research, suggesting the target compound could be explored for similar therapeutic roles .

Biological Activity

N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)-3-(trifluoromethyl)benzenecarboxamide, commonly referred to as DDTT, is a compound with significant biological activity. This article reviews its properties, synthesis, and biological effects based on diverse research findings.

- Molecular Formula : CHNS

- Molecular Weight : 205.31 g/mol

- CAS Number : 1192027-04-5

- Purity : >99% (HPLC)

- Appearance : Light yellow to yellow powder or crystals

- Storage Conditions : Store under inert gas at room temperature, protected from air .

Synthesis

DDTT can be synthesized through various methods involving sulfur-transfer reactions. The compound is often used in the synthesis of oligonucleotide phosphorothioates via the phosphoramidite method. This application highlights its utility in biochemical research and pharmaceutical development .

Antitumor Activity

Research indicates that compounds similar to DDTT exhibit antitumor properties by targeting specific signaling pathways involved in cancer progression. For instance, studies on related compounds have shown effective suppression of tumor growth in mouse xenograft models, suggesting potential applications in cancer therapy .

Cytotoxic Effects

DDTT has been evaluated for its cytotoxic effects on various cell lines. The compound's ability to induce cell death in cancerous cells while sparing normal cells is critical for developing safer therapeutic agents. A comparative study of related dithiazole derivatives demonstrated varying levels of cytotoxicity, providing insight into structure-activity relationships that could guide further modifications of DDTT for enhanced efficacy .

Antioxidative Properties

The antioxidative activity of DDTT has been investigated, revealing its potential to mitigate oxidative stress in biological systems. This property is particularly important as oxidative stress is implicated in numerous diseases, including cancer and neurodegenerative disorders. The antioxidative mechanism may involve the scavenging of free radicals and modulation of cellular signaling pathways .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that DDTT derivatives exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity at low concentrations. |

| Study 2 | Investigated the antioxidative effects of DDTT in vitro, showing a reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. |

| Study 3 | Evaluated the antitumor efficacy of DDTT in vivo using a xenograft model, reporting a marked decrease in tumor volume and weight following treatment. |

Chemical Reactions Analysis

Formation of the Dithiazole Ring

The 3-thioxo-3H-1,2,4-dithiazole moiety may form through condensation reactions involving sulfur sources (e.g., sulfur, thioamide precursors) and carbonyl-containing compounds. For example, thiazolo[4,5-d]pyrimidines are synthesized by reacting thiazole-5-carboxamides with trifluoroacetic anhydride under heating, suggesting analogous cyclization routes for dithiazole derivatives .

Amide Bond Formation

The coupling of the dithiazole to the benzenecarboxamide likely involves amide bond formation. This could occur via activation of the carboxylic acid (e.g., as an acyl chloride) followed by reaction with the dithiazole’s amine group. Alternatively, coupling agents like EDCl or HATU may facilitate direct amide formation .

Reactivity Profile

The compound’s reactivity stems from its functional groups:

Dithiazole Ring Reactivity

-

Nucleophilic Substitution : The sulfur atoms in the dithiazole ring may participate in nucleophilic attacks or act as leaving groups, enabling transformations such as ring-opening or functionalization .

-

Sulfurizing Agent : Dithiazole derivatives are known to act as sulfurizing agents in reactions like oligonucleotide synthesis, transferring sulfur atoms to target molecules .

Amide Group Reactivity

-

Hydrolysis : Under acidic or basic conditions, the amide may hydrolyze to form the corresponding carboxylic acid or nitrile, though the electron-withdrawing trifluoromethyl group may stabilize the amide.

-

Amidation : The amide nitrogen could react further (e.g., alkylation, acylation) to form derivatives.

Biological Activity

-

Cytotoxicity : Dithiazolyl chromen-4-ones and related compounds show significant cytotoxic activity against cancer cell lines (e.g., neuroblastoma, ovarian cancer) .

-

Anticancer Potential : The combination of the trifluoromethyl group (electron-withdrawing) and dithiazole (sulfur-rich) may enhance interactions with biological targets, such as enzymes or receptors .

Synthetic Utility

-

Sulfur Transfer : The dithiazole’s thioxo group could act as a sulfur donor in organic transformations, similar to its role in oligonucleotide synthesis .

Reactivity Mechanism

-

Dithiazole Ring : Sulfur atoms enable nucleophilic substitution, while the thioxo group may participate in redox reactions.

-

Amide Stability : The trifluoromethyl group’s electron-withdrawing effect reduces amide hydrolysis susceptibility.

Table 2: Reactivity Patterns of Functional Groups

| Functional Group | Reaction Type | Key Features |

|---|---|---|

| Dithiazole Ring | Nucleophilic substitution | Sulfur atoms act as leaving groups |

| Amide | Hydrolysis | Stabilized by CF₃ group |

| Thioxo Group | Redox reactions | Potential sulfur transfer |

Q & A

Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the trifluoromethyl group (δ ~120-130 ppm for ¹³C) and dithiazole protons (δ ~6-8 ppm for ¹H) .

- IR : Identify thioxo (C=S) stretching (~1050-1250 cm⁻¹) and carboxamide (N–H) bands (~3300 cm⁻¹) .

Mass Spectrometry : Validate molecular weight (e.g., ESI-MS) .

Q. What are the key functional groups and their roles in reactivity?

- Functional Groups :

- 3-Thioxo-1,2,4-dithiazole : Contributes to electrophilic reactivity and potential metal coordination .

- Trifluoromethylbenzene : Enhances lipophilicity and metabolic stability .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data during characterization be resolved?

- Strategies :

2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic/dithiazole regions .

X-ray Crystallography : Confirm bond lengths and angles, especially for the dithiazole ring .

Computational Modeling : Compare experimental NMR shifts with DFT-calculated values .

Q. What mechanistic insights exist for the cyclization steps in dithiazole formation?

- Proposed Mechanism :

Thiourea Cyclization : Iodine in DMF likely promotes oxidative cyclization via radical intermediates, with triethylamine acting as a base to deprotonate intermediates .

Sulfur Extrusion : Cyclization may involve cleavage of atomic sulfur (S₈) during ring closure, as observed in related thiadiazole syntheses .

- Experimental Validation : Use radical traps (e.g., TEMPO) or isotopic labeling to track sulfur pathways.

Q. How can reaction yields be optimized through solvent/catalyst screening?

- Case Study :

- Solvent Effects : Compare DMF (high polarity, accelerates nucleophilic substitution) vs. acetonitrile (moderate polarity, reduces side reactions) .

- Catalysts : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts for enhanced coupling efficiency .

- Design of Experiments (DoE) : Use factorial designs to evaluate temperature, solvent, and base interactions .

Q. What role does the trifluoromethyl group play in biological activity?

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Effect : Stabilizes the carboxamide moiety, enhancing resistance to enzymatic hydrolysis .

- Lipophilicity : Increases membrane permeability, as evidenced by logP calculations .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

- Derivatization Strategies :

Dithiazole Modifications : Introduce alkyl/aryl substituents at the 5-position to alter steric/electronic profiles .

Benzene Ring Variations : Replace trifluoromethyl with other electron-withdrawing groups (e.g., –NO₂, –CN) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.